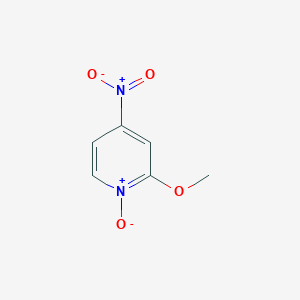

2-Methoxy-4-nitropyridine 1-oxide

説明

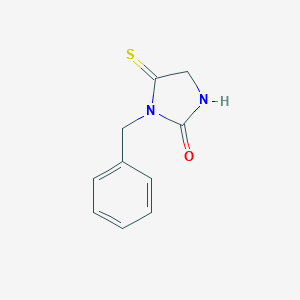

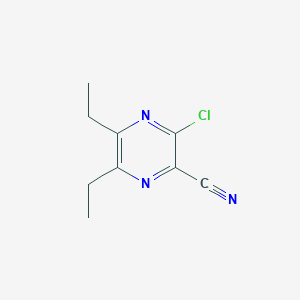

“2-Methoxy-4-nitropyridine 1-oxide” is a chemical compound with the molecular formula C6H6N2O4 . It has a molecular weight of 170.12 g/mol. It is an impurity of Pantoprazole, a proton pump inhibitor used to treat conditions involving excess stomach acid .

Synthesis Analysis

The synthesis of nitropyridines, such as “2-Methoxy-4-nitropyridine 1-oxide”, often involves a two-step approach. Pyridine N-oxide is nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product . The continuous flow methodology is used to minimize accumulation of the highly energetic and potentially explosive nitration product .

Molecular Structure Analysis

The molecular structure of “2-Methoxy-4-nitropyridine 1-oxide” consists of a pyridine ring with a nitro group (-NO2) and a methoxy group (-OCH3) attached to it . The exact structure can be found in various chemical databases .

Chemical Reactions Analysis

Nitropyridines, like “2-Methoxy-4-nitropyridine 1-oxide”, can undergo various reactions. For instance, they can react with organomagnesiums and organolithiums . The nitro group can also be displaced by halogens .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-methoxy-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-12-6-4-5(8(10)11)2-3-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADMMVURLOMLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342168 | |

| Record name | 2-Methoxy-4-nitropyridine-n-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-nitropyridine 1-oxide | |

CAS RN |

14395-39-2 | |

| Record name | 2-Methoxy-4-nitropyridine-n-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane](/img/structure/B178177.png)

![2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride](/img/structure/B178193.png)